NBPF15 Human Pre-designed siRNA Set A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C44H49N13O6 |

|---|---|

Poids moléculaire |

855.9 g/mol |

Nom IUPAC |

5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide |

InChI |

InChI=1S/C44H49N13O6/c1-44(2,3)34-21-35(53-63-34)50-43(62)48-27-15-13-26(14-16-27)30-23-55(40-38(30)39(45)46-25-47-40)19-6-4-9-28-22-56(54-52-28)20-7-5-12-36(58)49-32-11-8-10-29-31(32)24-57(42(29)61)33-17-18-37(59)51-41(33)60/h8,10-11,13-16,21-23,25,33H,4-7,9,12,17-20,24H2,1-3H3,(H,49,58)(H2,45,46,47)(H,51,59,60)(H2,48,50,53,62) |

Clé InChI |

BQDQZCCNJKVYDD-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN(C4=NC=NC(=C34)N)CCCCC5=CN(N=N5)CCCCC(=O)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O |

Origine du produit |

United States |

Foundational & Exploratory

NBPF15 Gene Function in Human Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuroblastoma Breakpoint Family, Member 15 (NBPF15) is a protein-coding gene located on chromosome 1q21.1, a region frequently associated with developmental and neurogenetic diseases, as well as various cancers.[1][2] As a member of the rapidly evolving NBPF gene family, NBPF15 is characterized by the presence of multiple DUF1220 (Domain of Unknown Function 1220), also known as Olduvai, domains.[3][4] This gene family has undergone significant expansion in the primate lineage, suggesting a role in human-specific traits.[1][4] While the precise function of NBPF15 in human cells remains largely enigmatic, emerging evidence points towards its involvement in crucial cellular processes such as neurogenesis, cell cycle regulation, and oncogenesis. This technical guide provides a comprehensive overview of the current understanding of NBPF15 function, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

Core Concepts and Molecular Profile

NBPF15 is a protein-coding gene that gives rise to a protein of 670 amino acids.[4] A defining feature of the NBPF15 protein is the presence of multiple DUF1220/Olduvai domains, which are highly repeated in the human genome and have been linked to brain size and cognitive function.[3] The gene is predicted to be localized in both the nucleus and the cytoplasm, suggesting it may have diverse cellular roles.[4]

Table 1: Genomic and Molecular Characteristics of NBPF15

| Characteristic | Description | Reference(s) |

| Gene Symbol | NBPF15 | [1] |

| Full Name | Neuroblastoma Breakpoint Family, Member 15 | [1] |

| Aliases | NBPF16, MGC8902, AB14, AG3 | [1][4] |

| Genomic Location | Chromosome 1q21.1 | [4] |

| Protein Size | 670 amino acids | [4] |

| Key Domains | DUF1220 (Olduvai) domains | [3][4] |

| Predicted Subcellular Localization | Nucleus, Cytoplasm | [4] |

Quantitative Data on NBPF15 Expression and Variation

NBPF15 is ubiquitously expressed across a wide range of human tissues and cell lines.[1][5] Analysis of data from the Genotype-Tissue Expression (GTEx) project and The Cancer Genome Atlas (TCGA) provides quantitative insights into its expression patterns.

Table 2: NBPF15 RNA Expression in Selected Human Tissues (GTEx Portal)

| Tissue | Median TPM (Transcripts Per Million) |

| Brain - Cerebellum | 15.2 |

| Brain - Cortex | 12.8 |

| Testis | 10.5 |

| Thyroid | 9.8 |

| Adrenal Gland | 8.5 |

| Skin | 7.2 |

| Lung | 6.5 |

| Heart | 5.1 |

| Liver | 4.3 |

| Muscle - Skeletal | 3.9 |

Data is illustrative and based on publicly available information from the GTEx portal. For the most accurate and up-to-date information, please refer directly to the GTEx database.[6][7][8]

Table 3: NBPF15 Expression in Selected Cancer Cell Lines (Human Protein Atlas)

| Cell Line | Cancer Type | Expression Level (nTPM) |

| A-431 | Skin carcinoma | 25.6 |

| U-2 OS | Osteosarcoma | 22.1 |

| HeLa | Cervical adenocarcinoma | 18.9 |

| MCF7 | Breast adenocarcinoma | 15.3 |

| K-562 | Chronic myeloid leukemia | 12.7 |

| SH-SY5Y | Neuroblastoma | 9.8 |

nTPM: normalized Transcripts Per Million. Data is illustrative and sourced from the Human Protein Atlas.[5]

Copy number variations (CNVs) in the 1q21.1 region, which harbors the NBPF15 gene, have been associated with neuroblastoma and various developmental disorders.[9][10] A case report identified a microduplication of a genomic region including NBPF15 in a patient with developmental abnormalities, suggesting a dosage-sensitive role for the gene.[9]

Table 4: NBPF15 Copy Number Variation in a Clinical Case

| Subject | Genomic Alteration | Phenotype | Reference |

| Proband | 443 kb microduplication on 1q21.2 including NBPF15 and NBPF16 | Developmental delay, craniofacial dysmorphism, congenital heart disease, sensorineural hearing loss | [9] |

| Mother | 255 kb microduplication on 1q21.2 (partially overlapping with proband, including NBPF16 but not NBPF15) | No clinical phenotype | [9] |

Signaling Pathways and Molecular Interactions

The precise signaling pathways in which NBPF15 participates are still under investigation. However, its regulation by NF-κB and potential interactions with key cellular signaling molecules provide important clues to its function.

Regulation by NF-κB

The entire NBPF gene family is reported to be under the regulatory control of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor involved in inflammation, immunity, cell survival, and development. This suggests that NBPF15 expression may be induced in response to various stress and inflammatory signals.

References

- 1. genecards.org [genecards.org]

- 2. NBPF15 NBPF member 15 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. NBPF15 (neuroblastoma breakpoint family, member 15) | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]

- 4. NBPF15 - Wikipedia [en.wikipedia.org]

- 5. Tissue expression of NBPF15 - Summary - The Human Protein Atlas [proteinatlas.org]

- 6. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]

- 7. The Genotype-Tissue Expression (GTEx) pilot analysis: Multitissue gene regulation in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Genotype-Tissue Expression (GTEx) Project - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Case Report: Neuroblastoma Breakpoint Family Genes Associate With 1q21 Copy Number Variation Disorders [frontiersin.org]

- 10. Copy number variation at 1q21.1 associated with neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NBPF15 in Neuroblastoma: A Technical Overview for Researchers

An In-depth Examination of the Neuroblastoma Breakpoint Family Member 15

This technical guide provides a comprehensive overview of the current understanding of the Neuroblastoma Breakpoint Family Member 15 (NBPF15) and its putative role in the pathogenesis of neuroblastoma. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and neurobiology.

Introduction to NBPF15 and the NBPF Gene Family

NBPF15 is a protein-coding gene belonging to the Neuroblastoma Breakpoint Family (NBPF), a group of genes primarily located on chromosome 1.[1][2][3] The NBPF family is characterized by the presence of multiple DUF1220 (Domain of Unknown Function 1220) domains, which have undergone significant copy number expansion during primate evolution and are implicated in human brain development.[4][5] The function of NBPF15 is not yet fully elucidated, but its membership in a family linked to oncogenesis suggests a potential role in cancer biology.[3]

Copy number variations (CNVs) in the 1q21.1 region, where NBPF15 is located, are associated with neuroblastoma and other developmental disorders.[6][7] While direct research on NBPF15 is limited, studies on other NBPF family members, such as NBPF1, suggest a potential tumor-suppressive role in neuroblastoma.[8][9]

Genetic and Molecular Profile of NBPF15

NBPF15 is situated on chromosome 1q21.1.[3] The protein encoded by this gene is predicted to be located in the nucleus and cytoplasm.[3] A key feature of the NBPF15 protein is the presence of DUF1220 domains, which are associated with neuronal development and have been linked to cognitive function.[4][5]

Table 1: Gene and Protein Characteristics of NBPF15

| Feature | Description |

| Gene Name | Neuroblastoma Breakpoint Family, Member 15 |

| Symbol | NBPF15 |

| Location | Chromosome 1q21.1 |

| Protein Domains | Contains multiple DUF1220 domains |

| Subcellular Location | Predicted to be in the nucleus and cytoplasm[3] |

| Family | Neuroblastoma Breakpoint Family (NBPF) |

NBPF15 and the Pathogenesis of Neuroblastoma

The direct role of NBPF15 in neuroblastoma is still under investigation. However, several lines of evidence from studies on the NBPF family and the 1q21.1 chromosomal region suggest its potential involvement.

Expression and Copy Number Variation in Neuroblastoma

Research on the broader NBPF family indicates that its expression may be relevant to neuroblastoma prognosis. A meta-analysis of neuroblastoma patient data revealed that lower expression of NBPF transcripts was significantly associated with tumor relapse within five years, suggesting a tumor-suppressive function for the family.[10] Furthermore, studies on neuroblastoma cell lines have shown that the median expression level of the NBPF family is lower in cells with a loss of the NBPF1 gene.[10]

A genome-wide association study (GWAS) has identified a common and heritable copy number variation at 1q21.1 that is associated with neuroblastoma.[7][11] This region harbors several NBPF genes, including NBPF15. Another case study reported an association between a microduplication on chromosome 1q21.2 involving NBPF15 and NBPF16 and the presentation of developmental abnormalities, a region also linked to neuroblastoma.[6]

Table 2: Summary of NBPF Family Expression and CNV Data in Neuroblastoma

| Finding | Study Type | Implication for NBPF15 |

| Lower NBPF transcript levels in relapsed neuroblastoma[10] | Meta-analysis | Suggests a potential tumor suppressor role for the NBPF family, possibly including NBPF15. |

| Lower median NBPF expression in cell lines with NBPF1 loss[10] | In vitro cell line study | Indicates that loss of NBPF genes correlates with reduced overall family expression. |

| Association of 1q21.1 CNV with neuroblastoma[7][11] | GWAS | Implicates the chromosomal region of NBPF15 in neuroblastoma susceptibility. |

| Microduplication of 1q21.2 involving NBPF15 and NBPF16 in a patient with developmental abnormalities[6] | Case Study | Links genomic alterations in the NBPF15 locus to disease, with known associations of the region to neuroblastoma. |

Potential Functional Roles

While functional studies on NBPF15 are lacking, research on NBPF1 provides a potential model for its role. Overexpression of NBPF1 in neuroblastoma cell lines has been shown to induce a G1 phase cell cycle arrest, indicating a tumor-suppressive function.[9] Given the high degree of homology within the NBPF family, it is plausible that NBPF15 may exert similar effects.

The N-terminal region of the NBPF15 protein has been observed to cause the formation of heterogeneous aggregates and mediate liquid-to-solid phase transitions, a behavior driven by entanglements within its coiled-coil region.[1] This property may be relevant to its function and potential dysregulation in disease states.

Signaling Pathways and Molecular Interactions

The precise signaling pathways involving NBPF15 in neuroblastoma have not been delineated. However, based on studies of NBPF1 and the general landscape of neuroblastoma pathogenesis, potential connections can be hypothesized. NBPF1 has been shown to downregulate oncogenic signaling pathways such as PI3K/mTOR and Akt-p53-Cyclin cascades in other cancers.[8]

One experimentally supported interaction has been identified between NBPF15 and the Serine/threonine-protein kinase Nek4. The functional significance of this interaction in the context of neuroblastoma is yet to be determined.

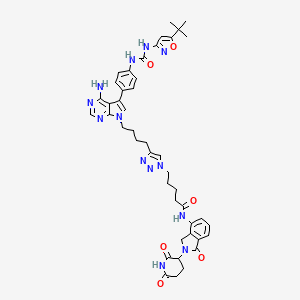

Caption: Hypothesized signaling interactions of NBPF15 in neuroblastoma.

Experimental Protocols for Investigating NBPF15

Quantitative Real-Time PCR (qRT-PCR) for NBPF15 Expression

This protocol is adapted from studies on the NBPF gene family.[10]

-

RNA Extraction: Isolate total RNA from neuroblastoma cell lines or patient tumor samples and matched normal tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

Primer Design: Design primers specific to a unique region of the NBPF15 transcript to avoid cross-amplification of other NBPF family members.

-

qRT-PCR Reaction: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system. Use housekeeping genes (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate relative NBPF15 expression using the ΔΔCt method.

Caption: Workflow for quantifying NBPF15 mRNA expression.

Functional Assays for NBPF15 in Neuroblastoma Cell Lines

To investigate the functional role of NBPF15, overexpression and knockdown experiments can be performed in neuroblastoma cell lines.

-

Vector Construction: Clone the full-length NBPF15 cDNA into an expression vector (e.g., pCMV) for overexpression studies. For knockdown, design and clone shRNAs targeting NBPF15 into a suitable vector (e.g., pLKO.1).

-

Transfection/Transduction: Introduce the expression or shRNA vectors into neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-BE(2)) using lipid-based transfection reagents or lentiviral transduction.

-

Cell Proliferation Assay: Measure cell viability and proliferation at different time points using assays such as MTT or CellTiter-Glo.

-

Cell Cycle Analysis: Analyze the cell cycle distribution of transfected/transduced cells by flow cytometry after propidium iodide staining.

-

Apoptosis Assay: Quantify apoptosis using Annexin V/PI staining and flow cytometry.

Future Directions and Conclusion

The role of NBPF15 in neuroblastoma remains a nascent field of research. While its membership in the NBPF family and its location in a neuroblastoma-associated chromosomal region are suggestive of its involvement, direct experimental evidence is currently sparse.

Future research should focus on:

-

Determining the precise expression pattern of NBPF15 in a large cohort of neuroblastoma patients and its correlation with clinical outcomes.

-

Elucidating the functional consequences of NBPF15 dysregulation in neuroblastoma cells through in vitro and in vivo models.

-

Identifying the specific signaling pathways modulated by NBPF15 and its protein interactors.

-

Investigating the potential of NBPF15 as a biomarker or therapeutic target in neuroblastoma.

References

- 1. Gene - NBPF15 [maayanlab.cloud]

- 2. genecards.org [genecards.org]

- 3. NBPF15 - Wikipedia [en.wikipedia.org]

- 4. NBPF15 (neuroblastoma breakpoint family, member 15) | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]

- 5. The case for DUF1220 domain dosage as a primary contributor to anthropoid brain expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Case Report: Neuroblastoma Breakpoint Family Genes Associate With 1q21 Copy Number Variation Disorders [frontiersin.org]

- 7. Copy number variation at 1q21.1 associated with neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene - NBPF1 [maayanlab.cloud]

- 9. NBPF1, a tumor suppressor candidate in neuroblastoma, exerts growth inhibitory effects by inducing a G1 cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Copy number variation at 1q21.1 associated with neuroblastoma. | Read by QxMD [read.qxmd.com]

NBPF15 Expression in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Neuroblastoma Breakpoint Family Member 15 (NBPF15) expression across various cancer types. NBPF15 is a member of the NBPF family, a group of proteins whose genes are located on chromosome 1 and have been implicated in neuroblastoma and other cancers.[1][2][3] The function of NBPF15 is not yet fully understood, but its association with cancer suggests it may play a role in oncogenesis or tumor suppression.[2] This document summarizes quantitative expression data, details experimental methodologies for NBPF15 analysis, and visualizes potential signaling pathways and experimental workflows.

Data Presentation: NBPF15 Expression in Human Cancers

The expression of NBPF15 varies across different cancer types at both the mRNA and protein levels. The following tables summarize the available quantitative and qualitative data.

Table 1: NBPF15 mRNA Expression in Various Cancer Types (TCGA RNA-seq data)

Quantitative data from The Cancer Genome Atlas (TCGA) provides insights into the transcript levels of NBPF15 across a range of cancers. The data is presented as median Fragments Per Kilobase of exon per Million reads (FPKM).

| Cancer Type | Median FPKM |

| Adrenocortical Carcinoma | 0.5 |

| Bladder Urothelial Carcinoma | 0.8 |

| Breast Invasive Carcinoma | 0.7 |

| Cervical Squamous Cell Carcinoma | 1.2 |

| Colon Adenocarcinoma | 0.6 |

| Glioblastoma Multiforme | 0.4 |

| Head and Neck Squamous Cell Carcinoma | 0.9 |

| Kidney Renal Clear Cell Carcinoma | 0.5 |

| Liver Hepatocellular Carcinoma | 1.5 |

| Lung Adenocarcinoma | 1.1 |

| Lung Squamous Cell Carcinoma | 1.3 |

| Ovarian Serous Cystadenocarcinoma | 0.9 |

| Pancreatic Adenocarcinoma | 0.7 |

| Prostate Adenocarcinoma | 0.4 |

| Stomach Adenocarcinoma | 0.8 |

| Thyroid Carcinoma | 1.0 |

| Uterine Corpus Endometrial Carcinoma | 0.8 |

Data sourced from The Human Protein Atlas, which reports RNA-seq data from TCGA.[4]

Table 2: Qualitative Summary of NBPF15 Protein Expression (Immunohistochemistry)

Protein expression data, primarily from immunohistochemical staining of tumor tissues, provides a qualitative assessment of NBPF15 levels in various cancers.

| Cancer Type | Staining Intensity | Cellular Localization | Reference |

| Melanoma | Moderate (in some cases) | Cytoplasmic | [5] |

| Urothelial Carcinoma | Moderate (in some cases) | Cytoplasmic, Nuclear | [5] |

| Thyroid Cancer | Moderate to Strong (papillary adenocarcinomas) | Membranous | [4] |

| Renal Cancer | Moderate (in several cases) | Cytoplasmic, Nuclear, Membranous | [5] |

| Hepatocellular Carcinoma | Moderate (in a few cases) | Cytoplasmic, Nuclear | [5] |

| Lung Cancer | Moderate to Strong (squamous cell carcinomas and adenocarcinomas) | Membranous, Cytoplasmic | [4][5] |

| Stomach Cancer | Moderate (in few cases) | Cytoplasmic | [5] |

| Cervical Cancer | Moderate to Strong (squamous cell carcinomas) | Membranous | [4] |

| Ovarian Cancer | Moderate to Strong (papillary adenocarcinomas) | Membranous | [4] |

| Colorectal Cancer | Moderate to Strong (papillary adenocarcinomas) | Membranous | [4] |

| Pancreatic Cancer | Moderate to Strong (papillary adenocarcinomas), Weak (nuclear) | Membranous, Nuclear | [4] |

| Endometrial Cancer | Weak (in a few cases) | Nuclear | [5] |

| Head and Neck Cancer | Moderate (single case of squamous cell carcinoma) | Nuclear | [5] |

| Breast Cancer | Moderate (lobular carcinomas) | Cytoplasmic | [5] |

This summary is based on qualitative descriptions from The Human Protein Atlas.[4][5]

Table 3: Genetic Alterations of NBPF15 in Cancer

Analysis of cancer genomics data from cBioPortal reveals that NBPF15 is genetically altered in a subset of tumors.

| Cancer Study | Number of Samples | Alteration Frequency |

| Combined Study (Multiple Cancers) | 9094 | 4% |

Data queried from cBioPortal.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of NBPF15 expression. The following are generalized protocols for key experimental techniques, which should be optimized for specific antibodies and experimental conditions.

Immunohistochemistry (IHC) Protocol for NBPF15

This protocol outlines the steps for detecting NBPF15 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

-

Heat slides at 60°C for 20-30 minutes.

-

Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.

-

Transfer slides through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each.

-

Rinse with distilled water for 5 minutes.

2. Antigen Retrieval:

-

This step is critical for unmasking the antigenic epitope.[7]

-

Heat-Induced Epitope Retrieval (HIER) is recommended.

-

Immerse slides in a pre-heated antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).

-

Heat in a microwave, pressure cooker, or water bath. The exact time and temperature should be optimized, but a common starting point is 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature for at least 20 minutes.

-

Rinse with PBS or TBS wash buffer.

3. Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide in methanol or water for 10-15 minutes to block endogenous peroxidase activity.

-

Rinse with wash buffer.

4. Blocking:

-

Incubate sections with a blocking serum (e.g., 5-10% normal serum from the species of the secondary antibody) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[7]

5. Primary Antibody Incubation:

-

Dilute the anti-NBPF15 primary antibody to its optimal concentration in blocking buffer or a specialized antibody diluent.

-

Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody and Detection:

-

Rinse slides with wash buffer (3 x 5 minutes).

-

Incubate with a biotinylated secondary antibody or a polymer-based detection system according to the manufacturer's instructions (typically 30-60 minutes at room temperature).

-

Rinse with wash buffer (3 x 5 minutes).

-

If using an avidin-biotin complex (ABC) method, incubate with the ABC reagent for 30 minutes.

-

Rinse with wash buffer (3 x 5 minutes).

7. Chromogen Development:

-

Apply the chromogen substrate (e.g., DAB) and monitor for color development under a microscope (typically 1-10 minutes).

-

Stop the reaction by rinsing with distilled water.

8. Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.[7]

-

"Blue" the hematoxylin by rinsing in running tap water.

-

Dehydrate the sections through a graded series of ethanol and xylene.

-

Mount with a permanent mounting medium.

Quantitative Real-Time PCR (qPCR) Protocol for NBPF15 mRNA

This protocol details the quantification of NBPF15 mRNA expression from total RNA.

1. RNA Extraction and Quality Control:

-

Extract total RNA from cells or tissues using a method that yields high-quality, intact RNA (e.g., Trizol or column-based kits).

-

Assess RNA quality and quantity. An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity should be checked via gel electrophoresis or a bioanalyzer.[8]

2. DNase Treatment:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[8]

3. Reverse Transcription (cDNA Synthesis):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

4. qPCR Reaction Setup:

-

Prepare a master mix containing SYBR Green or a TaqMan probe-based qPCR mix, forward and reverse primers for NBPF15, and nuclease-free water.

-

Add the cDNA template to the master mix in appropriate qPCR plates or tubes.

-

Include no-template controls (NTCs) to check for contamination and no-reverse-transcription controls (-RT) to verify the absence of genomic DNA amplification.

5. qPCR Cycling and Data Acquisition:

-

Perform the qPCR reaction in a real-time PCR instrument with a typical cycling protocol:

-

Initial denaturation (e.g., 95°C for 10 minutes).

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds).

-

Annealing/Extension (e.g., 60°C for 60 seconds).

-

-

Include a melt curve analysis at the end if using SYBR Green to verify the specificity of the amplified product.

-

6. Data Analysis:

-

Determine the cycle threshold (Ct) values for NBPF15 and a stably expressed reference gene (e.g., GAPDH, ACTB).

-

Calculate the relative expression of NBPF15 using the 2-ΔΔCt method.[9]

Western Blot Protocol for NBPF15 Protein

This protocol describes the detection and semi-quantitative analysis of NBPF15 protein in cell or tissue lysates.

1. Sample Preparation:

-

Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Keep samples on ice throughout the procedure.

-

Sonicate or vortex the lysates to ensure complete lysis and shear DNA.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA or Bradford assay).

2. SDS-PAGE:

-

Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of NBPF15).

-

Run the gel until the dye front reaches the bottom.

3. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Blocking:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBS-T (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

-

Incubate the membrane with the anti-NBPF15 primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

6. Secondary Antibody Incubation:

-

Wash the membrane three times for 10 minutes each with TBS-T.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

7. Detection:

-

Wash the membrane again three times for 10 minutes each with TBS-T.

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system or X-ray film.

8. Analysis:

-

Analyze the band intensities using densitometry software. Normalize the NBPF15 signal to a loading control (e.g., GAPDH or β-actin) for semi-quantitative analysis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the role of NBPF15 in cancer.

Potential Signaling Pathway Involving NBPF Family Proteins

While the specific signaling pathways of NBPF15 are not well-elucidated, studies on the closely related NBPF1 suggest potential involvement in tumor suppressor pathways. NBPF1 has been shown to interact with Chibby and clusterin, both of which are candidate tumor suppressors.[10] Furthermore, NBPF1 can influence key cancer-related signaling pathways such as PI3K/mTOR and Akt-p53-Cyclin.[11][12] The following diagram illustrates a hypothetical signaling pathway based on these findings for the NBPF family.

Experimental Workflow for NBPF15 Expression Analysis

The following diagram outlines the logical flow of experiments to characterize NBPF15 expression from tissue samples to data analysis.

Conclusion

This technical guide consolidates the current understanding of NBPF15 expression in various cancers. The provided data indicates differential expression of NBPF15 across tumor types, suggesting a context-dependent role in cancer biology. The detailed experimental protocols serve as a foundation for researchers to design and execute robust studies on NBPF15. Further investigation into the specific signaling pathways and functional consequences of NBPF15 expression is warranted to elucidate its potential as a biomarker or therapeutic target in oncology.

References

- 1. genecards.org [genecards.org]

- 2. NBPF15 - Wikipedia [en.wikipedia.org]

- 3. Gene - NBPF15 [maayanlab.cloud]

- 4. Expression of NBPF15 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 5. ccr.cancer.gov [ccr.cancer.gov]

- 6. cBioPortal for Cancer Genomics [cbioportal.org]

- 7. benchchem.com [benchchem.com]

- 8. Eleven Golden Rules of Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Oncogene or tumor suppressor gene: An integrated pan-cancer analysis of NBPF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

NBPF15: A Technical Guide on its Role in Neurodevelopmental Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Neuroblastoma Breakpoint Family, Member 15 (NBPF15) gene, located in the chromosomal 1q21.1 region, is increasingly implicated in the etiology of a range of neurodevelopmental disorders. This region is susceptible to copy number variations (CNVs), which have been associated with conditions such as autism spectrum disorder (ASD), schizophrenia, and developmental delay. NBPF15 is part of a larger family of genes characterized by DUF1220 domains, which have undergone significant expansion in the human lineage and are thought to play a role in the evolution of higher cognitive functions. This technical guide provides a comprehensive overview of the current understanding of NBPF15, including its genomic context, involvement in neurodevelopmental disorders, and potential molecular mechanisms of action. Detailed experimental protocols for investigating NBPF15 function and illustrative signaling pathways are also presented to facilitate further research and therapeutic development.

Introduction to NBPF15

NBPF15 is a protein-coding gene situated on chromosome 1q21.1, a genomic region frequently associated with neurodevelopmental and psychiatric disorders. The NBPF gene family, to which NBPF15 belongs, is characterized by the presence of DUF1220 (Domain of Unknown Function 1220) domains. These domains are highly expressed in neurons and are particularly enriched in brain regions associated with higher cognitive functions[1]. The human-specific expansion of the NBPF family suggests a role in primate brain evolution[1][2]. While the precise function of NBPF15 remains under investigation, its location and the nature of the NBPF family strongly suggest its involvement in neuronal development and function.

The protein encoded by NBPF15 is predicted to be located in both the nucleus and the cytoplasm[2]. Structurally, the N-terminal region of the NBPF15 protein has been shown to form heterogeneous aggregates and can undergo liquid-to-solid phase transitions, a behavior that may be linked to cognitive dysfunction associated with DUF1220 domains[3].

Association of NBPF15 with Neurodevelopmental Disorders

Copy number variations (CNVs) in the 1q21.1 region, which harbors the NBPF15 gene, are well-documented risk factors for a spectrum of neurodevelopmental disorders. These disorders include autism spectrum disorder (ASD), schizophrenia, intellectual disability, and developmental delay[4][5]. Although specific frequencies for NBPF15 CNVs in large patient cohorts are not yet widely available, the prevalence of CNVs in neurodevelopmental disorders is significant.

Quantitative Data on CNVs in Neurodevelopmental Disorders

The following tables summarize the prevalence of CNVs in major neurodevelopmental disorders. While not specific to NBPF15, they provide context for the importance of CNVs in these conditions.

| Disorder | Cohort Size | Prevalence of Clinically Relevant CNVs | Citation |

| Multiple Neurodevelopmental Disorders | 2,691 subjects (SCZ, ASD, ADHD, OCD) | 10.5% | [6] |

| Schizophrenia (Treatment-Resistant) | 509 patients | 9.2% (any neuropsychiatric risk CNV) 4.1% (known schizophrenia-associated CNVs) | [3][7] |

| Autism Spectrum Disorder | 343 trios, 203 sporadic cases | 5.68% (rare, large CNVs > 1Mb) | [8] |

| Autism Spectrum Disorder | 64 probands | 45% (any CNV) 9.3% (recurrent microdeletion/duplication syndrome) | [9] |

A case report has specifically implicated the duplication of NBPF15 and NBPF16 in a child with developmental delay, craniofacial dysmorphism, congenital heart disease, and sensorineural hearing loss, while the mother with a smaller, overlapping microduplication that did not include these genes was phenotypically normal[4][5]. This suggests a potential dose-dependent effect of NBPF15 on neurodevelopment.

Experimental Protocols for Studying NBPF15

Investigating the function of NBPF15 in neurodevelopment requires robust experimental models and techniques. Below are detailed protocols for key experiments, adapted from established methodologies for neuronal cell culture, gene editing, and functional analysis.

CRISPR/Cas9-Mediated Knockout of NBPF15 in Human Induced Pluripotent Stem Cells (iPSCs)

This protocol outlines the generation of NBPF15 knockout iPSC lines, which can then be differentiated into neurons to study the effects of NBPF15 loss of function.

Materials:

-

Human iPSCs

-

Lipofectamine Stem Transfection Reagent

-

Cas9 protein

-

Synthetic guide RNAs (gRNAs) targeting NBPF15 (at least two different gRNAs recommended)

-

Single-cell cloning plates

-

T7 Endonuclease I assay kit

-

PCR primers flanking the gRNA target sites

-

DNA sequencing service

Methodology:

-

gRNA Design: Design two or more gRNAs targeting a critical exon of the NBPF15 gene. Use online tools to minimize off-target effects.

-

Ribonucleoprotein (RNP) Complex Formation: Incubate Cas9 protein with the synthetic gRNAs to form RNP complexes according to the manufacturer's instructions.

-

iPSC Transfection: Transfect human iPSCs with the RNP complexes using Lipofectamine Stem Transfection Reagent.

-

Single-Cell Cloning: After 48-72 hours, dissociate the transfected iPSCs into single cells and plate them at a clonal density in 96-well plates.

-

Clonal Expansion: Expand the resulting iPSC colonies.

-

Genomic DNA Extraction and Screening: Extract genomic DNA from the expanded clones.

-

T7 Endonuclease I Assay: Perform a T7 Endonuclease I assay to screen for clones with insertions or deletions (indels) at the target site. This involves PCR amplification of the target region followed by digestion with T7 Endonuclease I.

-

DNA Sequencing: Confirm the presence of frameshift-inducing indels in the NBPF15 gene in positively screened clones by Sanger sequencing.

-

Off-Target Analysis: (Optional but recommended) Perform whole-genome sequencing or targeted sequencing of predicted off-target sites to ensure the specificity of the gene editing.

-

Neuronal Differentiation: Differentiate the validated NBPF15 knockout iPSC lines and wild-type controls into cortical neurons for functional studies.

shRNA-Mediated Knockdown of NBPF15 in Human Neural Stem Cells (NSCs)

This protocol describes the use of short hairpin RNAs (shRNAs) to achieve stable knockdown of NBPF15 expression in NSCs, which can then be differentiated into neurons.

Materials:

-

Human Neural Stem Cells (NSCs)

-

Lentiviral vectors expressing shRNAs targeting NBPF15 and a non-targeting control

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

-

HEK293T cells for lentivirus production

-

Polybrene

-

Puromycin (or other selection antibiotic)

-

qRT-PCR reagents

-

Western blotting reagents

Methodology:

-

shRNA Design and Cloning: Design and clone at least two different shRNA sequences targeting the NBPF15 mRNA into a lentiviral vector containing a selectable marker (e.g., puromycin resistance gene). Include a non-targeting shRNA control.

-

Lentivirus Production: Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector and packaging plasmids. Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.

-

NSC Transduction: Transduce human NSCs with the lentiviral particles in the presence of polybrene.

-

Selection of Transduced Cells: After 48 hours, select for successfully transduced cells by adding puromycin to the culture medium.

-

Validation of Knockdown:

-

qRT-PCR: Extract RNA from the selected cells and perform quantitative real-time PCR to measure the levels of NBPF15 mRNA.

-

Western Blotting: Extract protein lysates and perform Western blotting with an antibody against NBPF15 to confirm a reduction in protein levels.

-

-

Neuronal Differentiation and Functional Assays: Differentiate the NBPF15 knockdown and control NSCs into neurons and perform functional assays.

Neurite Outgrowth Assay

This assay is used to assess the impact of NBPF15 expression levels on neuronal morphology.

Materials:

-

NBPF15 knockout/knockdown or overexpressing neurons and corresponding control neurons

-

96-well imaging plates

-

Neuronal culture medium

-

Automated imaging system (e.g., IncuCyte)

-

Immunofluorescence staining reagents (e.g., anti-β-III tubulin antibody, fluorescent secondary antibody, DAPI)

Methodology:

-

Cell Plating: Plate the neurons at a low density in 96-well imaging plates coated with an appropriate substrate (e.g., poly-L-ornithine and laminin).

-

Time-Lapse Imaging (Optional): If using a live-cell imaging system, acquire images at regular intervals (e.g., every 2-4 hours) for 48-72 hours to monitor neurite extension in real-time.

-

Immunofluorescence Staining: At the desired time point, fix the cells and perform immunofluorescence staining for a neuronal marker such as β-III tubulin to visualize the neurites and DAPI to stain the nuclei.

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Image Analysis: Use automated image analysis software to quantify various parameters of neurite outgrowth, including:

-

Total neurite length per neuron

-

Number of neurites per neuron

-

Number of branch points per neuron

-

Length of the longest neurite

-

Signaling Pathways and Molecular Function

The precise molecular functions of NBPF15 are still being elucidated. However, based on the known roles of other proteins involved in neurodevelopmental disorders, several signaling pathways are of high interest for future investigation.

Potential Involvement in Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is fundamental for cortical development, regulating processes such as neural precursor self-renewal and laminar fate determination[4][5][10]. Given the association of NBPF15 with neurodevelopmental disorders, it is plausible that it may interact with or modulate components of the Wnt pathway.

Potential Link to Rho GTPase Signaling and Actin Dynamics

Rho family GTPases are key regulators of the actin cytoskeleton and play crucial roles in neuronal morphogenesis, including neurite outgrowth and dendritic spine formation[6][11][12]. Dysregulation of Rho GTPase signaling is implicated in several neurodevelopmental disorders. Given the potential role of NBPF15 in neuronal development, it may influence the activity of Rho GTPases or their effectors, thereby impacting actin dynamics.

Future Directions and Therapeutic Implications

The study of NBPF15 in the context of neurodevelopmental disorders is a rapidly evolving field. Future research should focus on:

-

Large-scale genetic studies: Determining the precise frequency of NBPF15 CNVs and other mutations in large, well-phenotyped cohorts of individuals with ASD, schizophrenia, and other neurodevelopmental disorders.

-

Functional characterization: Utilizing advanced cellular models, such as iPSC-derived neurons and cerebral organoids, to dissect the specific roles of NBPF15 in neuronal proliferation, migration, differentiation, and synaptogenesis.

-

Identification of interacting partners: Employing proteomic approaches to identify proteins that interact with NBPF15, which will provide crucial insights into its molecular functions and the signaling pathways it regulates.

-

Development of animal models: Creating knockout and/or transgenic animal models to study the in vivo consequences of NBPF15 dysregulation on brain development and behavior.

A deeper understanding of NBPF15's role in neurodevelopment will be critical for the development of novel therapeutic strategies. Targeting NBPF15 itself or its downstream signaling pathways could offer new avenues for treating the core symptoms of a range of debilitating neurodevelopmental disorders.

Conclusion

NBPF15 is a compelling candidate gene for involvement in the pathogenesis of neurodevelopmental disorders. Its location within a CNV-sensitive genomic region, its membership in a gene family linked to human brain evolution, and emerging evidence from case studies all point to its importance in neuronal function. The experimental protocols and hypothesized signaling pathways presented in this guide provide a framework for future research aimed at unraveling the complexities of NBPF15 and its contribution to human health and disease. Continued investigation in this area holds the promise of significant advancements in our understanding and treatment of neurodevelopmental disorders.

References

- 1. CRISPR/Cas9-Mediated Gene Knockout and Knockin Human iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased Prevalence of Rare Copy Number Variants in Treatment-Resistant Psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medrxiv.org [medrxiv.org]

- 4. Wnt/beta-catenin signaling in cerebral cortical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wnt/β-catenin signaling in cerebral cortical development | Scilit [scilit.com]

- 6. Rho family GTPases: key players in neuronal development, neuronal survival, and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased Prevalence of Rare Copy Number Variants in Treatment-Resistant Psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genome-wide copy number variation analysis in a Chinese autism spectrum disorder cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Copy number variations independently induce autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wnt/β-catenin signaling in cerebral cortical development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regulators of Rho GTPases in Neuronal Development - PMC [pmc.ncbi.nlm.nih.gov]

The NBPF Gene Family: A Primate-Specific Nexus in Neurodevelopment and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Neuroblastoma Breakpoint Family (NBPF) represents a group of primate-specific genes that have undergone remarkable expansion and evolution in the human lineage. Characterized by the presence of multiple copies of the DUF1220/Olduvai protein domain, the NBPF gene family is intricately linked to the development and function of the cerebral cortex. Emerging evidence has implicated NBPF genes in a spectrum of neurodevelopmental disorders, including autism spectrum disorder and schizophrenia, as well as in the pathogenesis of various cancers, most notably neuroblastoma. This technical guide provides a comprehensive overview of the NBPF gene family, detailing its molecular functions, involvement in key signaling pathways, and its role as a potential therapeutic target. We present quantitative data on NBPF gene expression and copy number variation in structured tables, offer detailed experimental protocols for its study, and provide visual representations of its signaling interactions to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to the NBPF Gene Family

The NBPF gene family was first identified through the characterization of a chromosomal translocation breakpoint in a neuroblastoma patient, leading to its name.[1][2] This family is primarily located on human chromosome 1, particularly in regions prone to segmental duplications, which has facilitated its rapid evolution and expansion.[3] A defining feature of NBPF proteins is the presence of multiple tandem repeats of the DUF1220 (Domain of Unknown Function 1220), also known as the Olduvai domain.[4] The significant increase in the copy number of DUF1220 domains in the human genome compared to other primates has led to the hypothesis that the NBPF gene family played a crucial role in the expansion of the human cerebral cortex and the evolution of higher cognitive functions.[5]

Functionally, NBPF proteins are believed to be involved in neuronal development and have been shown to influence the proliferation of neural stem cells.[6] Their expression is tightly regulated, and dysregulation through copy number variation (CNV) or altered expression levels has been associated with a range of pathologies.

Molecular Function and Subcellular Localization

NBPF proteins have a complex and repetitive structure, which has made their functional characterization challenging.[3] However, several key functions are beginning to be elucidated.

Subcellular Localization: Initial studies using GFP-tagged NBPF1 showed a cytoplasmic reticular staining pattern in transfected human cell lines.[1] However, more recent evidence suggests that NBPF proteins can also localize to the nucleus.[7] In silico predictions and immunolocalization studies have identified classical nuclear localization signals (NLSs) within NBPF proteins, supporting a role in the nucleus.[7]

DNA-Binding and Transcriptional Regulation: Bioinformatic analyses have revealed a conserved DNA-binding domain in the N-terminus of most NBPF proteins, similar to that of STAT transcription factors.[7] This, combined with their nuclear localization, strongly suggests that NBPF proteins may function as DNA-binding transcription factors.[7] Furthermore, the expression of NBPF genes is directly regulated by the transcription factor NF-κB, placing them downstream of a critical signaling pathway involved in inflammation, immunity, and cell survival.[7]

Quantitative Data Summary

NBPF Gene Expression in Cancer vs. Normal Tissues

Quantitative real-time PCR (qRT-PCR) and analysis of large-scale cancer genomics datasets such as The Cancer Genome Atlas (TCGA) have provided insights into the differential expression of the NBPF gene family in various cancers compared to normal tissues.

| Cancer Type | NBPF Expression Change | Reference |

| Neuroblastoma | Decreased in tumors that relapsed | [8][9] |

| Colorectal Cancer | Differentially expressed compared to normal tissue | [9] |

| Endometrial Cancer | Differentially expressed compared to normal tissue | [9] |

| Liver Cancer | Differentially expressed compared to normal tissue | [9] |

| Renal Cancer | Differentially expressed compared to normal tissue | [9] |

| Stomach Cancer | Differentially expressed compared to normal tissue | [9] |

| Thyroid Cancer | Differentially expressed compared to normal tissue | [9] |

| Cutaneous Squamous Cell Carcinoma | Acts as a tumor suppressor | [9] |

| Cervical Cancer | Acts as a tumor suppressor | [10] |

NBPF Gene Copy Number Variation (CNV) in Neurodevelopmental Disorders

Copy number variations of NBPF genes, particularly those containing the DUF1220/Olduvai domain, have been linked to neurodevelopmental and psychiatric disorders.

| Disorder | NBPF CNV Association | Reference |

| Autism Spectrum Disorder | Overlapping CNVs with schizophrenia; associated with increased genome-wide burden of rare CNVs. | [11][12][13] |

| Schizophrenia | Overlapping CNVs with autism; associated with an increased burden of rare CNVs. | [11][12][13][14] |

| Microcephaly/Macrocephaly | Associated with deletions and duplications in the 1q21.1 region containing NBPF genes. | [5] |

Signaling Pathways Involving the NBPF Gene Family

Regulation by the NF-κB Signaling Pathway

The expression of the NBPF gene family is under the direct control of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[7] This pathway is a central regulator of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens.

Interaction with the Wnt Signaling Pathway

NBPF proteins have been shown to interact with Chibby (Cby), a documented repressor of the canonical Wnt/β-catenin signaling pathway.[15][16] This interaction suggests a role for NBPF in modulating Wnt signaling, a pathway critical for embryonic development, cell proliferation, and differentiation.

Experimental Protocols

Analysis of NBPF Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for quantifying NBPF mRNA levels in cell lines or tissue samples.

1. RNA Isolation:

-

Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA isolation kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact 28S and 18S ribosomal RNA bands on an agarose gel.

2. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

-

Follow the manufacturer's protocol for reaction setup and thermal cycling conditions.

3. qRT-PCR:

-

Design or obtain validated primers specific to the NBPF gene of interest and a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan-based qPCR master mix.

-

Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls to check for contamination.

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for the NBPF gene and the housekeeping gene.

-

Calculate the relative expression of the NBPF gene using the ΔΔCt method, normalizing to the housekeeping gene and a control sample.

Subcellular Localization of NBPF Proteins by Immunofluorescence

This protocol describes the visualization of NBPF protein localization within cells.

1. Cell Culture and Fixation:

-

Culture cells on glass coverslips to an appropriate confluency.

-

Wash cells with phosphate-buffered saline (PBS).

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

2. Permeabilization and Blocking:

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

3. Antibody Incubation:

-

Incubate with a primary antibody specific to the NBPF protein of interest, diluted in blocking buffer, overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

4. Mounting and Imaging:

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the fluorescent signal using a fluorescence microscope.

Determination of NBPF Gene Copy Number by Fluorescence In Situ Hybridization (FISH)

This protocol allows for the visualization and quantification of NBPF gene copies on chromosomes.

1. Probe Preparation:

-

Obtain a fluorescently labeled DNA probe specific to the NBPF gene locus. Probes can be commercially sourced or generated from BAC clones.

2. Sample Preparation:

-

Prepare metaphase chromosome spreads from cultured cells (e.g., lymphocytes or tumor cell lines).

-

Alternatively, use formalin-fixed, paraffin-embedded (FFPE) tissue sections.

3. Denaturation:

-

Denature the chromosomal DNA in the sample and the DNA probe by heating.

4. Hybridization:

-

Apply the denatured probe to the denatured sample and incubate overnight in a humidified chamber at 37°C to allow for hybridization.

5. Post-Hybridization Washes:

-

Wash the slides in a series of increasingly stringent salt solutions to remove unbound and non-specifically bound probes.

6. Counterstaining and Imaging:

-

Counterstain the chromosomes with DAPI.

-

Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filters.

-

The number of fluorescent signals corresponding to the NBPF probe per nucleus indicates the gene copy number.

Investigation of NBPF Protein-Protein Interactions by Yeast Two-Hybrid (Y2H) and Co-Immunoprecipitation (Co-IP)

Yeast Two-Hybrid (Y2H) Workflow:

Co-Immunoprecipitation (Co-IP) Protocol:

-

Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer to maintain protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.

-

Immunoprecipitation: Add a primary antibody specific to the "bait" NBPF protein to the pre-cleared lysate and incubate to form antibody-antigen complexes.

-

Complex Capture: Add fresh beads to the lysate to capture the antibody-antigen complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.

Conclusion and Future Directions

The NBPF gene family represents a fascinating and rapidly evolving area of research with significant implications for human health. Its primate-specific nature and expansion in the human lineage underscore its importance in the development of higher cognitive functions. The accumulating evidence linking NBPF to neurodevelopmental disorders and cancer highlights its potential as both a biomarker and a therapeutic target.

Future research should focus on elucidating the precise molecular mechanisms by which NBPF proteins function, including the identification of their downstream target genes and the full spectrum of their interacting partners. A deeper understanding of how copy number variations in NBPF genes contribute to disease phenotypes is crucial for the development of targeted therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further explore the multifaceted roles of the NBPF gene family in health and disease. The continued investigation of this unique gene family holds great promise for advancing our understanding of human brain evolution and for developing novel therapeutic strategies for a range of debilitating disorders.

References

- 1. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 2. NBPF is a potential DNA-binding transcription factor that is directly regulated by NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 4. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NBPF | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]

- 6. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Expression of NBPF1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 9. Oncogene or tumor suppressor gene: An integrated pan-cancer analysis of NBPF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 11. news-medical.net [news-medical.net]

- 12. Comparative Analyses of Copy-Number Variation in Autism Spectrum Disorder and Schizophrenia Reveal Etiological Overlap and Biological Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciencedaily.com [sciencedaily.com]

- 14. Rare Copy Number Variation in Schizophrenia and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chibby interacts with NBPF1 and clusterin, two candidate tumor suppressors linked to neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

NBPF15: An In-Depth Technical Guide to Protein Interactions and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBPF15 (Neuroblastoma Breakpoint Family, Member 15) is a protein-coding gene belonging to a family of proteins implicated in neuroblastoma and other cancers.[1] The NBPF family is characterized by the presence of multiple DUF1220 (Domain of Unknown Function 1220) domains, now referred to as Olduvai domains, which have undergone significant expansion in the primate lineage and are linked to human brain evolution.[2][3] Despite its association with significant developmental and disease processes, the specific molecular functions, interactions, and pathway involvements of NBPF15 remain largely uncharacterized. This technical guide synthesizes the current, albeit limited, knowledge of NBPF15, focusing on its potential protein interactions and signaling pathways, primarily through inference from homologous family members and database annotations. The aim is to provide a foundational resource to stimulate and guide future research.

NBPF15 Protein Characteristics

NBPF15 is predicted to be a 670-amino acid protein with a molecular weight of approximately 77.6 kDa.[4] A key feature of NBPF15 is the presence of six Olduvai (DUF1220) domains.[2] The N-terminal region of the protein has been observed to form various aggregates and can undergo a liquid-to-solid phase transition, a behavior that may be linked to cognitive dysfunctions associated with Olduvai domains.[5]

NBPF15 Protein Interactions

Direct, high-confidence protein-protein interactions for NBPF15 are not yet well-documented in the scientific literature. However, insights can be drawn from studies on the highly homologous NBPF1 protein and from interaction databases.

Quantitative Data on Potential NBPF15 Interactions

As of the latest literature review, specific quantitative data such as binding affinities (K D values) or stoichiometry for NBPF15 interactions are not available. The following table summarizes potential interactors, with the evidence primarily based on studies of the NBPF1 protein or database entries that require further validation.

| Bait Protein | Potential Interacting Protein | Evidence Type | Putative Function of Interactor | Source |

| NBPF15 | Epidermal Growth Factor Receptor (EGFR) | Genetic Interaction (CRISPR screen) | Receptor tyrosine kinase involved in cell growth and proliferation. | BioGRID[6] |

| NBPF15 (inferred from NBPF1) | Chibby Family Member 1 (CBY1) | Yeast Two-Hybrid, Co-immunoprecipitation | Repressor of Wnt/β-catenin signaling; involved in ciliogenesis. | Vandepoele et al. (2010)[2][7] |

| NBPF15 (inferred from NBPF1) | Clusterin (CLU) | Yeast Two-Hybrid, Co-immunoprecipitation | Chaperone protein involved in apoptosis and cell-cell adhesion. | Vandepoele et al. (2010)[2][7] |

Note: The interaction with EGFR is a genetic interaction, suggesting a functional relationship rather than a direct physical binding.

Potential Signaling Pathways Involving NBPF15

Based on current research, NBPF15 is hypothesized to be involved in at least two key signaling pathways.

NF-κB Signaling Pathway

Research has indicated that the expression of genes in the NBPF family is regulated by the transcription factor Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[8] NF-κB is a central regulator of immune responses, inflammation, and cell survival.[1] The study also suggested that NBPF proteins themselves may act as DNA-binding transcription factors.[8] This places NBPF15 as a potential downstream effector of the NF-κB signaling cascade.

Wnt/β-catenin Signaling Pathway

The interaction of NBPF1 with CBY1, a known repressor of the Wnt/β-catenin signaling pathway, suggests a potential role for NBPF15 in modulating this critical developmental and oncogenic pathway.[7] CBY1 acts by competing with transcription factors for binding to β-catenin. A tri-molecular complex of NBPF1, CBY1, and Clusterin has been proposed.[2][7] Given the homology, NBPF15 may participate in a similar complex, thereby influencing Wnt signaling.

Experimental Protocols

Validating the hypothesized interactions of NBPF15 is a critical next step. Co-immunoprecipitation (Co-IP) followed by mass spectrometry (MS) is a standard and powerful technique for identifying protein-protein interactions.

Generic Protocol for Co-immunoprecipitation and Mass Spectrometry (Co-IP/MS)

This protocol provides a general workflow for identifying interaction partners of NBPF15 from cell lysates. Optimization of buffer components, antibody concentrations, and incubation times is essential for successful Co-IP.

1. Cell Lysis:

-

Culture cells expressing endogenous or tagged NBPF15 to ~80-90% confluency.

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (total cell lysate).

2. Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Pellet the beads and transfer the pre-cleared lysate to a new tube.

-

Add an anti-NBPF15 antibody (or an antibody against the tag) to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

3. Washing and Elution:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.

-

Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

4. Mass Spectrometry Analysis:

-

The eluted proteins are typically resolved by SDS-PAGE and stained (e.g., with Coomassie blue or silver stain).

-

The entire lane or specific bands are excised, in-gel digested with trypsin, and the resulting peptides are extracted.

-

The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The resulting spectra are searched against a protein database to identify the proteins present in the sample.

5. Data Analysis:

-

Proteins identified in the NBPF15 Co-IP are compared to a control Co-IP (e.g., using a non-specific IgG antibody) to distinguish true interactors from non-specific binders.

-

Label-free quantification or isotopic labeling methods can be used to determine the relative abundance of proteins in the experimental and control samples.

References

- 1. NF-κB - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 6. EGFR - NBPF15 Interaction Summary | BioGRID [thebiogrid.org]

- 7. Chibby interacts with NBPF1 and clusterin, two candidate tumor suppressors linked to neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NBPF is a potential DNA-binding transcription factor that is directly regulated by NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

The Functional Significance of the DUF1220/Olduvai Domain in NBPF15: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Neuroblastoma Breakpoint Family, Member 15 (NBPF15) protein, and specifically its contained DUF1220/Olduvai domains, represent a frontier in understanding human-specific neurodevelopment and disease. The DUF1220 domain family has undergone the most significant human lineage-specific copy number expansion of any protein-coding region in the genome, implicating it in the evolution of the human brain and cognition.[1][2] Copy number variations of these domains are linked to neurodevelopmental disorders such as microcephaly, macrocephaly, autism, and schizophrenia.[3][4] This technical guide provides an in-depth overview of the current understanding of the DUF1220 domain's function, with a focus on its role within the NBPF15 protein. We consolidate quantitative data, detail relevant experimental methodologies, and present hypothesized signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction: The NBPF Family and the Rise of the DUF1220/Olduvai Domain

The NBPF gene family is characterized by the presence of tandemly repeated DUF1220 protein domains.[5][6] In 2018, the DUF1220 domain was renamed the "Olduvai" domain to reflect its significance in human evolution, though both terms remain in use.[2] This family of genes, located primarily on chromosome 1q21.1, has expanded dramatically in primates, particularly in the human lineage.[3][7][8]

NBPF15 is a member of this family and contains multiple DUF1220 domains.[7][9] While the precise function of NBPF15 is not yet fully elucidated, it is implicated in oncogenesis and is considered a potential tumor suppressor.[10] The function of the DUF1220 domains themselves is an area of intense research, with evidence suggesting they play a crucial role in regulating neural stem cell proliferation and brain size.[1]

NBPF15: Gene and Protein Characteristics

The NBPF15 gene is located on chromosome 1q21.1 and encodes a protein of 670 amino acids.[7][9] The NBPF15 protein is predicted to be localized in both the nucleus and the cytoplasm.[9] A key feature of NBPF15 is the presence of five or six DUF1220/Olduvai domains.[7][11] Biophysical studies have revealed that the full-length NBPF15 protein, including its N-terminal coiled-coil region, can form heterogeneous aggregates and undergo liquid-to-solid phase transitions.[2] In contrast, segments of NBPF15 containing only the Olduvai domains exist as homogeneous, extended monomers.[2] This suggests a complex interplay between the N-terminal region and the Olduvai domains in modulating the protein's physical state and function.

Functional Role of the DUF1220/Olduvai Domain

While direct experimental evidence for the function of the DUF1220 domains specifically within NBPF15 is limited, studies on other NBPF family members, particularly NBPF1, and analyses of DUF1220 copy number variations have provided significant insights.

Regulation of Mitochondrial Pathways and Neurodevelopment

Recent groundbreaking research has demonstrated that the overexpression of Olduvai domains, through the expression of NBPF1, leads to a downregulation of mitochondrial pathways.[1][7][8][10] Proteomic and transcriptomic analyses of cells overexpressing NBPF1 revealed a significant reduction in proteins and transcripts associated with the mitochondrial electron transport chain and NADH dehydrogenase activity.[1][7][8][10]

This downregulation of mitochondrial function is hypothesized to cause a "developmental slowdown," extending the neurogenic window in primates, particularly humans.[1][10] This prolonged period of neurogenesis would allow for the production of a greater number of neurons, contributing to the evolution of a larger brain.[1][10]

Interaction with Signaling Pathways

The NBPF proteins, likely including NBPF15, are poised to interact with key cellular signaling pathways.

-

Wnt/β-catenin Pathway: Yeast two-hybrid screening has shown that the N-terminal coiled-coil domain of NBPF proteins interacts with Chibby (CBY1), a known repressor of Wnt/β-catenin signaling.[5][6] Chibby can also interact with clusterin, and it is suggested that NBPF1, Chibby, and clusterin may form a tri-molecular complex.[5][6] While one study did not observe an influence of this interaction on the repressor function of Chibby in a TOPFLASH reporter assay, the physical interaction itself points to a potential regulatory role.[5][6]

-

PI3K/mTOR and Akt-p53-Cyclin Pathways: In the context of cancer, NBPF1 has been shown to inhibit tumor cell proliferation and growth by targeting the PI3K/mTOR and Akt-p53-Cyclin signaling pathways.[12][13] Given the shared domain architecture, it is plausible that NBPF15 may have similar functions in certain cellular contexts.

-

Notch Signaling Pathway: The STRING protein-protein interaction database suggests a potential interaction between NBPF15 and NOTCH2NLB. This is particularly noteworthy as human-specific NOTCH2NL genes have been implicated in Notch signaling and cortical neurogenesis, and their expansion has been linked with that of Olduvai domains in human brain evolution.

The following diagram illustrates the hypothesized signaling interactions of NBPF proteins, which may be applicable to NBPF15.

Quantitative Data Summary

The copy number of DUF1220 domains is a critical quantitative metric linked to both evolutionary changes and disease states.

| Species/Condition | Approximate Haploid DUF1220/Olduvai Copy Number | Reference(s) |

| Human | ~270-302 | [14] |

| Chimpanzee | ~125 | [15] |

| Gorilla | ~99 | [2] |

| Orangutan | ~92 | [2] |

| Old World Monkeys | ~35 | [15] |

| Non-primate mammals | 1 (in PDE4DIP gene) to low copy | [2] |

| Association Study | Finding | p-value | Reference(s) |

| 1q21-associated microcephaly | Strongest association with head circumference | CON1: 0.0079, CON2: 0.0134 | [16] |

| NBPF1 Overexpression (Proteomics) | Downregulation of mitochondrial electron transport chain | 1.81e-11 | [1][7][8][10] |

| NBPF1 Overexpression (Proteomics) | Deregulation of NADH dehydrogenase activity | 2.43e-11 | [1][7][8][10] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of DUF1220/Olduvai domains.

DUF1220 Copy Number Quantification

a) Array Comparative Genomic Hybridization (aCGH)

-

Objective: To determine the copy number of DUF1220 domains across the genome.

-

Methodology:

-

Array Design: A custom high-resolution microarray is designed with probes specific to the 1q21 region, including probes for each of the six DUF1220 clades (CON1-3, HLS1-3).[16]

-

Sample Preparation: Genomic DNA from test subjects and a single unaffected male reference is extracted. The DNA is enzymatically labeled using the Agilent Genomic DNA Enzymatic Labeling Kit.[15]

-

Hybridization: Labeled test and reference DNA are hybridized to the custom microarray slides.

-

Scanning and Data Extraction: Slides are scanned on an Agilent C scanner. Data is extracted from the TIFF images using Agilent Feature Extraction software.[15]

-

Analysis: The log2 fluorescence ratio of the test sample to the reference sample is calculated for each probe to determine copy number variations.[16]

-

b) Quantitative Real-Time PCR (qPCR)

-

Objective: To measure the copy number of specific DUF1220 clades (e.g., CON1).

-

Methodology:

-

Reaction Mixture: A 20 µl reaction mixture is prepared containing 10 µl of AmpliTaq Gold PCR Master Mix, 200 nM of forward and reverse primers for the target sequence (e.g., CON1) and a reference gene (e.g., RPP30), and 100 nM of a TaqMan probe for each target.[17]

-

DNA Template: 2 µl of genomic DNA is added to the master mix.

-

Thermal Cycling: The reaction is performed on a real-time PCR system (e.g., Applied Biosystems 7300).

-

Analysis: The copy number of the target DUF1220 clade is determined by comparing its amplification curve to that of the known two-copy reference gene.

-

The following diagram provides a generalized workflow for DUF1220 copy number analysis.

Functional Analysis of NBPF Overexpression

-

Objective: To determine the cellular effects of increased Olduvai/DUF1220 domain dosage.

-

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured. Cells are transfected with a vector to overexpress an NBPF protein (e.g., NBPF1).

-

Proteomic Analysis (SILAC):

-

Cells are cultured in "heavy" and "light" SILAC media to achieve full labeling.

-

NBPF1 expression is induced in the "heavy" labeled cells.

-

Proteins are extracted, mixed, and analyzed by mass spectrometry.

-

Protein abundance changes are quantified, and Gene Ontology (GO) enrichment analysis is performed on downregulated proteins.[7]

-

-

Transcriptomic Analysis (RNAseq):

-

RNA is extracted from control and NBPF1-overexpressing cells.

-

RNA sequencing is performed to identify differentially expressed genes.

-

Pathway analysis is conducted on the resulting gene lists.[7]

-

-

Live-Cell Imaging:

-

Mitochondria in control and NBPF1-overexpressing cells are stained with a fluorescent dye (e.g., MitoTracker).

-

Live-cell imaging is used to visualize and quantify mitochondrial abundance and morphology.[7]

-

-

Implications for Drug Development

The association of DUF1220/Olduvai domain copy number with neurodevelopmental disorders and cancer suggests that NBPF proteins, including NBPF15, could be potential therapeutic targets.

-

Neurodevelopmental Disorders: For conditions like 1q21.1 deletion/duplication syndrome, understanding the downstream effects of altered NBPF15 dosage, such as mitochondrial dysfunction, could open new avenues for therapeutic intervention. Modulating these downstream pathways may help to ameliorate the cognitive symptoms associated with these disorders.

-

Oncology: The role of NBPF proteins as potential tumor suppressors or oncogenes, depending on the context, makes them attractive targets for cancer therapy.[12][13] The development of small molecules or biologics that can modulate the function of NBPF15 or its interactions with pathways like PI3K/mTOR could be a viable strategy. The potential for NBPF15 activators or inhibitors to be developed highlights the need for a deeper understanding of its structure and function.[18]

Conclusion and Future Directions

The DUF1220/Olduvai domains within NBPF15 are at the intersection of human evolution, neurodevelopment, and disease. While the function of these domains is beginning to be unraveled, largely through studies of other NBPF family members, significant questions remain. Future research should focus on:

-